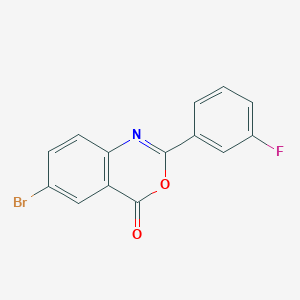

![molecular formula C17H21NO3 B5519342 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 5857-40-9](/img/structure/B5519342.png)

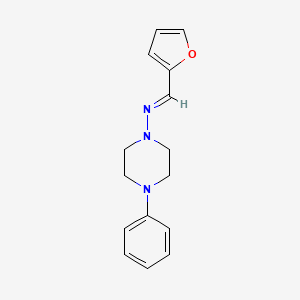

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as GSK-3 inhibitor 9, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This spirocyclic compound has been found to exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various physiological processes such as cellular proliferation, differentiation, and apoptosis.5]dec-3-en-2-one.

Applications De Recherche Scientifique

Synthesis of Azaspiro[4.5]deca-6,9-diene-3,8-dione : A study by Yang et al. (2022) describes a metal- and oxidant-free route for affording azaspiro[4.5]deca-6,9-diene-3,8-dione via photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide. This process constructs C-C and C-I bonds and is expandable to a range of iodinated spirocyclization products (Yang et al., 2022).

Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane : Mai et al. (2010) reported the synthesis of this compound, involving the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010).

Retropinacol Rearrangement in Synthesis : Shklyaev et al. (2011) explored the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, noting their biological activity. They used retropinacol rearrangement of the corresponding alcohol to obtain 3,3,4-trimethyl-3,4-dihydroisoquinoline derivatives (Shklyaev, Stryapunina, & Maiorova, 2011).

Study of Oxa-thia-spiro-decene Derivatives : A study by Parvez et al. (1997) investigated the crystal structures of certain oxa-thia-spiro-decene derivatives, providing insights into their molecular dimensions and intermolecular interactions (Parvez, Jeyaraj, & Yadav, 1997).

Conformational Study of Azaspiro Derivatives : Żesławska et al. (2017) conducted a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in azaspiro derivatives, contributing to the understanding of the structural aspects of these compounds (Żesławska, Jakubowska, & Nitek, 2017).

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-14-7-5-13(6-8-14)12-18-15-11-16(19)21-17(15)9-3-2-4-10-17/h5-8,11,18H,2-4,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMBYYTVQXQODQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC(=O)OC23CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350651 |

Source

|

| Record name | BAS 02988700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5857-40-9 |

Source

|

| Record name | BAS 02988700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)